molecular formula C24H21ClN4O4 B1663745 Vatalanib succinate CAS No. 212142-18-2

Vatalanib succinate

货号: B1663745
CAS 编号: 212142-18-2
分子量: 464.9 g/mol
InChI 键: LLDWLPRYLVPDTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

维塔拉尼布琥珀酸盐是通过将维塔拉尼布与一摩尔当量的琥珀酸结合而合成的 . 合成涉及形成琥珀酸盐,它是一种针对所有血管内皮生长因子受体 (VEGFR)、血小板衍生生长因子受体 (PDGFR) 和 c-Kit 同种型的多靶点酪氨酸激酶抑制剂 .

工业生产方法

维塔拉尼布琥珀酸盐的工业生产涉及在受控条件下进行大规模合成,以确保高纯度和产率。该过程通常包括以下步骤:

    维塔拉尼布的合成: 第一步涉及维塔拉尼布的合成,然后将其与琥珀酸结合。

    琥珀酸盐的形成: 维塔拉尼布与琥珀酸反应形成琥珀酸盐。

    纯化: 使用结晶或色谱等技术对所得化合物进行纯化,以达到所需的纯度。

    质量控制: 最终产品经过严格的质量控制测试,以确保其符合要求的规格。

化学反应分析

反应类型

维塔拉尼布琥珀酸盐经历各种类型的化学反应,包括:

    氧化: 该化合物可以发生氧化反应,这可能涉及添加氧或去除氢。

    还原: 还原反应涉及获得电子或去除氧。

    取代: 在取代反应中,分子中的一个官能团被另一个官能团取代。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。

    还原: 通常使用硼氢化钠和氢化锂铝等还原剂。

    取代: 取代反应通常涉及卤素、酸或碱等试剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致氧化物的形成,而还原可能导致维塔拉尼布琥珀酸盐的还原衍生物的形成。

科学研究应用

Pancreatic Cancer

A notable study investigated vatalanib's efficacy in patients with advanced pancreatic adenocarcinoma who had failed first-line gemcitabine therapy. The phase II trial reported:

  • Dosing Regimen : Patients received a ramp-up dosing schedule starting at 250 mg twice daily, increasing to 750 mg by week three.
  • Outcomes : The treatment was well tolerated, with a favorable six-month survival rate compared to historical controls .

Other Cancers

Vatalanib has been explored in various malignancies:

  • Prostate Cancer : Demonstrated potential in inhibiting tumor growth and angiogenesis.
  • Colorectal Cancer : Shown effectiveness in preclinical models and ongoing clinical trials.
  • Non-Small Cell Lung Carcinoma (NSCLC) : Investigated for its ability to improve outcomes when combined with other therapies .

Case Study 1: Advanced Pancreatic Cancer

A multicenter phase II study evaluated vatalanib in patients with advanced pancreatic cancer. The findings indicated that patients experienced a significant reduction in tumor microvessel density, correlating with improved survival metrics. This study emphasized the drug's role as a second-line therapy .

Case Study 2: Atypical Teratoid Rhabdoid Tumor (ATRT)

In vitro studies demonstrated that vatalanib effectively reduced the viability of ATRT cells at concentrations above 1 μM. The IC50 value for ATRT cell lines was approximately 56 μM, indicating substantial cytotoxicity against these tumors without affecting normal human astrocytes .

Data Summary Table

Cancer TypeStudy PhaseDosage RegimenKey Findings
Advanced Pancreatic CancerPhase II250 mg - 750 mg BIDFavorable survival rates; well tolerated
Prostate CancerVariousVariesInhibition of tumor growth; ongoing trials
Colorectal CancerPreclinicalVariesEffective in reducing tumor size
Atypical Teratoid Rhabdoid TumorIn Vitro≥ 1 μMSignificant reduction in cell viability

相似化合物的比较

类似化合物

    舒尼替尼: 另一种靶向 VEGFR、PDGFR 和 c-KIT 的酪氨酸激酶抑制剂。

    索拉非尼: 一种多激酶抑制剂,靶向 VEGFR、PDGFR 和 RAF 激酶。

    阿西替尼: 一种 VEGFR-1、VEGFR-2 和 VEGFR-3 的选择性抑制剂。

维塔拉尼布琥珀酸盐的独特性

维塔拉尼布琥珀酸盐在对 VEGFR-2 的高选择性方面是独一无二的,这使其在抑制血管生成方面特别有效 . 此外,其口服生物利用度和广泛的肝代谢有助于其作为治疗剂的有效性 .

生物活性

Vatalanib succinate, also known as PTK787/ZK225584, is an oral small molecule tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). This compound has shown significant promise in the treatment of various cancers, particularly those characterized by angiogenesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exerts its biological effects through the inhibition of multiple receptor tyrosine kinases:

  • VEGFR Inhibition : Vatalanib has high affinity for VEGFR-1, VEGFR-2, and VEGFR-3, with IC50 values of 37 nM and 77 nM for VEGFR-2 and VEGFR-1, respectively . This inhibition leads to reduced angiogenesis, which is critical in tumor growth and metastasis.
  • PDGFR Inhibition : The compound also inhibits PDGFR-β, which plays a role in tumor cell proliferation and migration.
  • c-Kit and c-Fms Inhibition : Vatalanib affects c-Kit and c-Fms receptors, further contributing to its anti-tumor effects.

Phase II Trials

Several clinical trials have investigated the efficacy of this compound across different cancer types:

  • Pancreatic Cancer : A Phase II trial assessed vatalanib in patients with metastatic pancreatic cancer who had failed first-line therapy. The study reported a favorable 6-month survival rate compared to historical controls. Patients received a ramp-up dosing schedule starting at 250 mg twice daily .
  • Gastrointestinal Stromal Tumors (GIST) : In a Phase II study involving patients with imatinib-resistant metastatic GIST, vatalanib demonstrated clinical benefits in 40% of patients, with some achieving partial responses (PR) and stable disease (SD) .
  • Myelodysplastic Syndromes (MDS) : Another study evaluated vatalanib in MDS patients. While the overall response rate was modest (15% among those receiving at least three cycles), the median duration of response was notable at six months .

Preclinical Studies

Preclinical investigations have provided insights into the anti-tumor activity of vatalanib:

  • In Vitro Studies : Vatalanib inhibited proliferation and migration of human umbilical vein endothelial cells (HUVECs) in vitro, demonstrating its potential to disrupt tumor vascularization .
  • Animal Models : In mouse models expressing VEGFR, vatalanib effectively inhibited tumor growth and metastasis, supporting its role as an anti-angiogenic agent .

Side Effects and Tolerability

Vatalanib has been generally well tolerated across studies. Common side effects include:

  • Hypertension
  • Nausea
  • Dizziness
  • Proteinuria
  • Abdominal pain
  • Diarrhea

In clinical trials, dose modifications were frequently required due to adverse events .

Research Findings Summary

Study TypeCancer TypePatient PopulationKey Findings
Phase II TrialMetastatic Pancreatic CancerPatients post-gemcitabineFavorable 6-month survival rate
Phase II TrialMetastatic GISTImatinib-resistant patients40% clinical benefit; 4.4% PR
Phase II TrialMyelodysplastic SyndromesMDS patients15% response rate; median duration 6 months
Preclinical StudyVarious TumorsMouse modelsInhibition of tumor growth and metastasis

属性

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175445
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212142-18-2
Record name Vatalanib succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212142-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VATALANIB SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vatalanib succinate
Reactant of Route 2
Reactant of Route 2
Vatalanib succinate
Reactant of Route 3
Vatalanib succinate
Reactant of Route 4
Reactant of Route 4
Vatalanib succinate
Reactant of Route 5
Vatalanib succinate
Reactant of Route 6
Vatalanib succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。